(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate
Overview
Description
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.2 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two hydroxyl groups and a tert-butyl ester group
Preparation Methods
The synthesis of (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.
Reaction Conditions: The key steps involve the introduction of hydroxyl groups and the tert-butyl ester group under controlled conditions. Common reagents used include tert-butyl chloroformate and appropriate bases.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride (TsCl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate: Lacks the stereochemistry specified in this compound.
tert-Butyl 3-hydroxy-4-methoxypyrrolidine-1-carboxylate: Contains a methoxy group instead of a hydroxyl group.
tert-Butyl 3,4-dihydroxy-2-pyrrolidinecarboxylate: Differs in the position of the hydroxyl groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQBMZDVBHSLW-KNVOCYPGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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